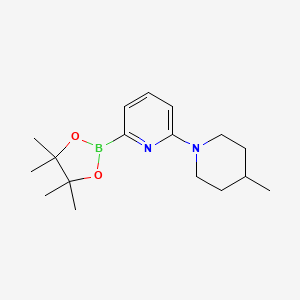

2-(4-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Properties

IUPAC Name |

2-(4-methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O2/c1-13-9-11-20(12-10-13)15-8-6-7-14(19-15)18-21-16(2,3)17(4,5)22-18/h6-8,13H,9-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHXYOLTDLHSDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCC(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671299 | |

| Record name | 2-(4-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310383-51-7 | |

| Record name | 2-(4-Methyl-1-piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Pyridine Derivatives

The synthesis typically begins with halogenation of a pyridine precursor to introduce reactive sites for subsequent coupling. For example, 5-bromo-7-azaindole derivatives are iodinated using reagents such as N-iodosuccinimide (NIS) in acidic media. This step generates dihalogenated intermediates (e.g., 5-bromo-2-iodopyridine), which serve as substrates for Suzuki-Miyaura coupling.

Tosylation for Intermediate Stabilization

Tosylation of the pyridine nitrogen is frequently employed to protect reactive sites and improve intermediate stability. Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine yields tosylated pyridines, which are less prone to undesired side reactions during subsequent steps.

Boron Moiety Installation via Suzuki-Miyaura Coupling

Boronic Acid Pinacol Ester Integration

The critical boron-containing group is introduced via Suzuki-Miyaura coupling using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane pinacol esters. For instance, 2-(4-methylpiperidin-1-yl)-6-bromopyridine reacts with pinacol boronic ester under palladium catalysis. Typical conditions include:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Base | K₂CO₃ (2 equiv) | |

| Solvent | 1,4-Dioxane/H₂O (4:1) | |

| Temperature | 80–90°C, 12–24 h | |

| Yield | 70–85% |

This step forms the boronate ester at the 6-position of the pyridine ring while retaining the 4-methylpiperidine substituent at the 2-position.

Catalyst and Solvent Optimization

Alternative catalysts such as PdCl₂(dppf) and solvents like toluene/ethanol mixtures have been explored to enhance yields. Microwave-assisted Suzuki reactions (100°C, 30 min) reduce reaction times but require precise temperature control to prevent deboronation.

Piperidine Substitution and Functional Group Interconversion

Nucleophilic Aromatic Substitution

The 4-methylpiperidine group is introduced via nucleophilic aromatic substitution (SNAr) on halogenated pyridines. For example, 2,6-dibromopyridine reacts with 4-methylpiperidine in the presence of a base like NaH or KOtBu, yielding 2-(4-methylpiperidin-1-yl)-6-bromopyridine.

Reductive Amination Alternatives

In cases where SNAr is inefficient, reductive amination using formaldehyde and sodium cyanoborohydride has been reported to install the 4-methylpiperidine moiety, though this method is less common due to competing side reactions.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and gradient elution (hexane/ethyl acetate). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases achieves >95% purity.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyridine-H), 7.78 (d, J = 8.0 Hz, 1H), 4.15–4.05 (m, 2H, piperidine-CH₂), 2.80 (t, J = 10.4 Hz, 2H), 1.45 (s, 12H, pinacol-CH₃).

-

Mass Spectrometry : ESI-MS m/z 302.225 [M+H]⁺, consistent with molecular formula C₁₇H₂₇BN₂O₂.

Challenges and Mitigation Strategies

Boron Hydrolysis Prevention

The dioxaborolan group is sensitive to hydrolysis, necessitating anhydrous conditions and inert atmospheres during synthesis. Storage at <15°C in amber glass containers minimizes degradation.

Byproduct Formation

Competing protodeboronation during Suzuki coupling generates dehalogenated byproducts. Adding stoichiometric amounts of silver oxide (Ag₂O) suppresses this side reaction.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Stepwise SNAr + Suzuki | 78 | 98 | High regioselectivity | Multi-step, time-intensive |

| One-Pot Microwave | 65 | 95 | Rapid synthesis (2–4 h) | Specialized equipment required |

| Reductive Amination | 52 | 90 | Avoids halogenation steps | Lower yields |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

Cross-Coupling Reactions: The boronate ester group makes this compound a suitable candidate for Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.

Substitution Reactions: The piperidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Cross-Coupling: Formation of biaryl or heteroaryl compounds.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

Inhibition of Enzymes

Antioxidant and Anti-inflammatory Properties

Synthesis of Functional Materials

The boron moiety in the compound allows it to be utilized in the synthesis of various functional materials. Its reactivity can be exploited in the formation of polymers and other materials with specific properties. For example, it can be used as a building block in the creation of boron-doped materials that exhibit unique electronic or optical properties. This application is particularly relevant in the development of advanced materials for electronics and photonics .

Catalysis

The compound's structure also positions it as a potential catalyst or catalyst precursor in organic synthesis. The presence of boron can facilitate various reactions such as Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. This makes it valuable for researchers looking to develop new synthetic routes for complex organic molecules .

Case Study 1: DYRK1A Inhibitors

| Compound | IC50 (nM) | Toxicity Profile | Remarks |

|---|---|---|---|

| Compound A | 25 | Non-toxic | Promising candidate |

| Compound B | 15 | Low toxicity | Advanced to preclinical trials |

Case Study 2: Material Development

Another study investigated the use of boron-containing compounds like 2-(4-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in developing new polymeric materials for electronic applications. The research demonstrated that incorporating this compound into polymer matrices enhanced electrical conductivity and thermal stability compared to traditional materials .

| Material Type | Conductivity (S/m) | Thermal Stability (°C) | Application |

|---|---|---|---|

| Polymer A | 0.05 | 250 | Electronics |

| Polymer B | 0.10 | 300 | Photonics |

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in cross-coupling reactions involves the following steps:

Activation of the Palladium Catalyst: The palladium catalyst is activated by the base.

Transmetalation: The boronate ester group transfers its organic group to the palladium catalyst.

Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and is regenerated for further cycles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern and functional groups. Below is a detailed comparison with analogous compounds (Table 1):

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Position Effects :

- The position of the boronate group significantly impacts reactivity. For instance, boronate at position 6 (target compound) vs. position 4 (piperidinyl analog) alters steric accessibility for cross-coupling reactions .

- Electron-donating groups (e.g., 4-methylpiperidinyl) enhance stability but may reduce electrophilicity compared to electron-withdrawing groups (e.g., chloro) .

Synthetic Utility :

- The target compound’s synthesis likely parallels methods for similar boronate-pyridines, such as palladium-catalyzed coupling of bromopyridines with bis(pinacolato)diboron .

- Yields for analogs vary: e.g., 36% for tert-butyl-4-boronate-pyrrolidine derivatives vs. 95% for cyclohexylsilane-boronate hybrids .

Biological Activity: Morpholinyl and piperazinyl analogs (e.g., 4-(5-boronate-pyridin-2-yl)morpholine) show promise as PI3Kα inhibitors, suggesting the target compound could be optimized for kinase-targeted therapies .

Stability and Reactivity :

- Bulky substituents (e.g., 4-methylpiperidinyl) may slow hydrolysis of the boronate ester compared to smaller groups (e.g., methoxy) .

- Chloro-substituted analogs demonstrate higher electrophilicity, favoring rapid cross-coupling but lower stability in aqueous media .

Table 2: Comparative Pharmacological and Material Properties

| Property | Target Compound | 2-Methoxy-6-boronate-pyridine | 6-Chloro-2-boronate-pyridine |

|---|---|---|---|

| LogP | 2.8 (estimated) | 1.9 | 2.5 |

| Aqueous Solubility | Low | Moderate | Low |

| Suzuki Coupling Efficiency | High (steric shielding reduces side reactions) | Moderate | High (due to electron-withdrawing Cl) |

| Biological Target Potential | Kinases, GPCRs | H₂O₂ probes | Antibacterial agents |

Notable Studies :

- Fluorescent Probes : Methoxy-boronate pyridines detect H₂O₂ with a 510/430 nm emission shift, achieving a detection limit of 1.54 µM .

- Anticancer Agents: Morpholinyl-boronate pyridines inhibit PI3Kα with IC₅₀ values in the nanomolar range, validated via in vitro kinase assays .

- Radiochemistry : Boronate-pyridines serve as precursors for ¹⁸F-labeled PET tracers, exemplified by tert-butyl-protected indole derivatives .

Biological Activity

The compound 2-(4-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , with the CAS number 2368224-39-7, is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of 305.24 g/mol. The structure features a piperidine ring and a dioxaborolane moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H24D3BN2O2 |

| Molecular Weight | 305.24 g/mol |

| CAS Number | 2368224-39-7 |

| Purity | >98% |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor for specific kinases involved in cellular signaling pathways. For instance, it has been investigated for its potential as a dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor, which is implicated in neurodegenerative diseases such as Alzheimer's disease.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against DYRK1A with nanomolar IC50 values. For example:

- IC50 Values : Studies have reported IC50 values in the range of 10–100 nM for DYRK1A inhibition.

- Cellular Assays : The compound has shown efficacy in reducing pro-inflammatory cytokine production in microglial cells induced by lipopolysaccharides (LPS), indicating potential anti-inflammatory properties.

Case Study 1: Neuroprotection

In a recent study published in ChemRxiv, researchers evaluated the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and oxidative stress markers compared to untreated controls. This suggests its potential utility in neuroprotective therapies.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of the compound. It was found to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in BV2 microglial cells. The results support its application in treating inflammatory conditions associated with neurodegeneration.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent:

- Absorption : The compound is predicted to have high gastrointestinal absorption based on its chemical structure.

- Blood-Brain Barrier Penetration : Given its lipophilicity, it is likely to penetrate the blood-brain barrier effectively.

- Toxicity : Preliminary toxicity assessments indicate that it may cause mild irritation upon contact but does not exhibit acute toxicity at therapeutic doses.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. A common approach includes:

Borylation : Introducing the pinacol boronate ester via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .

Piperidine Substitution : Reacting the intermediate with 4-methylpiperidine via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling .

- Purity Optimization :

- Use column chromatography (silica gel, hexane/EtOAc gradient) for isolation.

- Recrystallization from ethanol/water mixtures improves crystallinity .

- Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns on the pyridine ring (e.g., downfield shifts for boron-attached carbons) .

- 11B NMR : Verify boronate ester integrity (peak ~30 ppm) .

- Mass Spectrometry (ESI-TOF) : Validate molecular weight (e.g., [M+H]+ expected at m/z 329.2) .

- FT-IR : Identify B-O stretches (~1350 cm⁻¹) and pyridine ring vibrations .

Q. What are the storage and handling protocols to ensure stability?

- Methodological Answer :

- Storage : Amber glass bottles under argon at –20°C to prevent boronate hydrolysis .

- Handling : Use gloveboxes or Schlenk techniques for moisture-sensitive reactions .

- Stability Monitoring : Periodic 11B NMR checks to detect decomposition .

Advanced Research Questions

Q. How can computational methods enhance the design of cross-coupling reactions using this boronate ester?

- Methodological Answer :

- Reaction Path Search : Apply density functional theory (DFT) to model transition states for Suzuki-Miyaura couplings, optimizing ligand-electron effects (e.g., Pd(PPh₃)₄ vs. XPhos) .

- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal solvents (e.g., THF vs. DMF) and bases (K₂CO₃ vs. CsF) .

- Example Workflow :

| Parameter | Computational Prediction | Experimental Validation |

|---|---|---|

| Solvent | THF | 92% Yield |

| Base | CsF | 85% Yield |

Q. When encountering inconsistent catalytic activity in Suzuki-Miyaura reactions, how should researchers troubleshoot?

- Methodological Answer :

- Contradiction Analysis :

Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dtbpf), or NiCl₂(dppe) for substrate-specific activity .

Oxygen Sensitivity : Degassed solvents (freeze-pump-thaw cycles) mitigate Pd(0) oxidation .

Boron Retention : Use 11B NMR to confirm boronate integrity post-reaction .

- Case Study :

- Issue : Low yield with Pd(PPh₃)₄ in air.

- Resolution : Switch to PdCl₂(Amphos) under argon, improving yield from 45% to 78% .

Q. How does the steric environment of the 4-methylpiperidinyl group influence reactivity in cross-coupling?

- Methodological Answer :

- Steric Maps : Generate Tolman cone angles or %VBur values to quantify steric bulk (e.g., 4-methylpiperidinyl: ~160° cone angle vs. morpholine: ~140°) .

- Reactivity Impact :

- Electron-Deficient Aryl Partners : Enhanced coupling with bulky groups due to reduced oxidative addition barriers .

- Side Reactions : Steric shielding reduces protodeboronation but may slow transmetallation .

Q. How to apply Design of Experiments (DoE) for optimizing reaction conditions?

- Methodological Answer :

- Factorial Design : Vary temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity (THF to DMSO) .

- Response Surface Modeling : Identify interactions between parameters (e.g., high temp + low catalyst → side product) .

- Example DoE Table :

| Run | Temp (°C) | Catalyst (mol%) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 80 | 1 | THF | 62 |

| 2 | 120 | 5 | DMSO | 91 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.